molecular formula C8H11N3O3 B068989 Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate CAS No. 168428-15-7

Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate

Cat. No. B068989
M. Wt: 197.19 g/mol
InChI Key: CMLWGRXCYIQDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including xanthine oxidase and acetylcholinesterase. It has also been found to scavenge free radicals, thereby exhibiting antioxidant properties.

Biochemical And Physiological Effects

Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that it exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.

Advantages And Limitations For Lab Experiments

Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to exhibit various biochemical and physiological effects, making it a potential candidate for the study of enzyme kinetics and the development of new drugs. However, it also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate. One direction is the further elucidation of its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the study of its potential as a tool for the study of enzyme kinetics. Additionally, further research is needed to determine its potential as a candidate for the development of new antibiotics and antifungal agents. Finally, the development of new synthesis methods and the optimization of existing methods may lead to the production of more stable and soluble derivatives of Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate, which may have potential applications in various fields of scientific research.

Synthesis Methods

Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The resulting intermediate is then treated with methyl iodide to obtain the final product. Another method involves the reaction of 6-amino-1-ethyluracil with ethyl chloroformate in the presence of triethylamine to obtain the intermediate, which is then treated with methyl iodide to obtain the final product.

Scientific Research Applications

Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate has potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In biochemistry, it has been found to inhibit the activity of certain enzymes, making it a potential tool for the study of enzyme kinetics. In pharmacology, it has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

168428-15-7

Product Name

Methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 6-amino-1-ethyl-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-3-11-6(9)5(7(12)14-2)4-10-8(11)13/h4H,3,9H2,1-2H3

InChI Key

CMLWGRXCYIQDNP-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=NC1=O)C(=O)OC)N

Canonical SMILES

CCN1C(=C(C=NC1=O)C(=O)OC)N

synonyms

5-Pyrimidinecarboxylicacid,6-amino-1-ethyl-1,2-dihydro-2-oxo-,methylester

Origin of Product

United States

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